Cox-2-IN-30
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Overview
Description
Cox-2-IN-30 is a selective inhibitor of the enzyme cyclooxygenase-2 (COX-2). Cyclooxygenase-2 is an inducible enzyme that plays a significant role in the inflammatory process by catalyzing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. Selective inhibition of cyclooxygenase-2 is crucial in reducing inflammation and pain without affecting cyclooxygenase-1, which is responsible for protecting the gastrointestinal tract .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cox-2-IN-30 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route may include:
Formation of the core scaffold: This involves the construction of the central structure of the molecule through various organic reactions such as cyclization, condensation, or coupling reactions.
Functionalization: Introduction of functional groups that enhance the selectivity and potency of the compound. This may involve reactions such as halogenation, alkylation, or acylation.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired purity and yield
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while ensuring consistency, safety, and cost-effectiveness. This may include optimizing reaction conditions, using continuous flow reactors, and employing automated systems for monitoring and control .
Chemical Reactions Analysis
Types of Reactions: Cox-2-IN-30 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can modify the functional groups, potentially affecting the compound’s selectivity and potency.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new functional groups or replace existing ones
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions such as acidic, basic, or neutral environments
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution can result in various substituted derivatives .
Scientific Research Applications
Cox-2-IN-30 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of cyclooxygenase-2 and its effects on prostaglandin synthesis.
Biology: Employed in research to understand the role of cyclooxygenase-2 in various biological processes, including inflammation and cancer.
Medicine: Investigated for its potential therapeutic applications in treating inflammatory diseases, pain, and certain types of cancer.
Industry: Utilized in the development of new anti-inflammatory drugs and as a reference compound in quality control and analytical testing .
Mechanism of Action
Cox-2-IN-30 exerts its effects by selectively inhibiting the enzyme cyclooxygenase-2. The inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins. This results in a reduction of inflammation and pain. The molecular targets include the active site residues of cyclooxygenase-2, and the pathways involved are the arachidonic acid cascade and prostaglandin synthesis .
Comparison with Similar Compounds
Celecoxib: A selective cyclooxygenase-2 inhibitor used to treat pain and inflammation.
Rofecoxib: Another selective cyclooxygenase-2 inhibitor, previously used for pain management but withdrawn due to cardiovascular risks.
Etoricoxib: A selective cyclooxygenase-2 inhibitor used for pain and inflammation with a different safety profile .
Properties
Molecular Formula |
C17H16N6O3S |
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Molecular Weight |
384.4 g/mol |
IUPAC Name |
5-amino-N-[(E)-benzylideneamino]-1-(4-sulfamoylphenyl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C17H16N6O3S/c18-16-15(17(24)22-20-10-12-4-2-1-3-5-12)11-21-23(16)13-6-8-14(9-7-13)27(19,25)26/h1-11H,18H2,(H,22,24)(H2,19,25,26)/b20-10+ |
InChI Key |
GROWJVVYZNHPQX-KEBDBYFISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)C2=C(N(N=C2)C3=CC=C(C=C3)S(=O)(=O)N)N |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)C2=C(N(N=C2)C3=CC=C(C=C3)S(=O)(=O)N)N |
Origin of Product |
United States |
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